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Compound of Interest

Compound Name:
Methyl N,N-dibenzyl-L-

phenylalaninate

Cat. No.: B061362 Get Quote

Technical Guide: Spectroscopic and Synthetic Overview of Methyl N,N-dibenzyl-L-
phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Methyl N,N-dibenzyl-L-phenylalaninate,

a derivative of the amino acid L-phenylalanine. Due to the limited availability of experimental

spectroscopic data in the public domain, this document presents predicted spectroscopic data

based on established principles of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental

protocol for its synthesis and purification is provided, along with a logical workflow for its

preparation and subsequent analysis. This guide is intended to serve as a valuable resource

for researchers in organic synthesis, medicinal chemistry, and drug development who may be

interested in this compound or its analogs.

Predicted Spectroscopic Data
While experimental spectra for Methyl N,N-dibenzyl-L-phenylalaninate (CAS No: 184774-09-

2) are not readily available in published literature, the following tables summarize the predicted

spectroscopic data based on the analysis of its chemical structure and comparison with similar

molecules.
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Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.20-7.40 m 15H
Aromatic protons (3 x

C₆H₅)

~3.80 d (J ≈ 13.5 Hz) 2H
N-CH₂-Ph

(diastereotopic)

~3.70 s 3H -OCH₃

~3.60 d (J ≈ 13.5 Hz) 2H
N-CH₂-Ph

(diastereotopic)

~3.50 t (J ≈ 7.5 Hz) 1H α-CH

~3.10 dd (J ≈ 14.0, 7.5 Hz) 1H β-CH₂ (diastereotopic)

~2.90 dd (J ≈ 14.0, 7.5 Hz) 1H β-CH₂ (diastereotopic)

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (ppm) Assignment

~173.0 C=O (ester)

~139.0 Quaternary aromatic C (N-CH₂-C₆H₅)

~137.0 Quaternary aromatic C (β-CH₂-C₆H₅)

~129.0 Aromatic CH

~128.5 Aromatic CH

~127.0 Aromatic CH

~63.0 α-CH

~54.0 N-CH₂-Ph

~51.5 -OCH₃

~35.0 β-CH₂

Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1740 Strong C=O stretch (ester)

~1600, 1495, 1450 Medium-Weak Aromatic C=C stretch

~1160 Strong C-O stretch (ester)

~740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Possible Fragment

359 Moderate [M]⁺ (Molecular Ion)

300 High [M - COOCH₃]⁺

268 Moderate [M - CH₂C₆H₅]⁺

180 High [CH(C₆H₅)CH₂COOCH₃]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following is a detailed, plausible methodology for the synthesis and characterization of

Methyl N,N-dibenzyl-L-phenylalaninate.

Synthesis of Methyl N,N-dibenzyl-L-phenylalaninate
Materials:

Methyl L-phenylalaninate hydrochloride

Benzyl bromide

Potassium carbonate (K₂CO₃)

Acetonitrile (CH₃CN)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane
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Ethyl acetate

Procedure:

To a solution of Methyl L-phenylalaninate hydrochloride (1.0 eq) in acetonitrile, add

potassium carbonate (3.0 eq).

To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in dichloromethane and wash sequentially with saturated

aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield pure Methyl N,N-dibenzyl-L-phenylalaninate.

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

Process the data, referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:
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Obtain the IR spectrum of the purified product as a thin film on a NaCl plate or using an

Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS):

Analyze the purified product using an electrospray ionization (ESI) mass spectrometer to

determine the molecular weight and fragmentation pattern.

Visualization of Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis

of Methyl N,N-dibenzyl-L-phenylalaninate.

Synthesis and Analysis Workflow

Disclaimer: The spectroscopic data presented in this document are predicted and have not

been experimentally verified from public sources. They are provided for informational and

research guidance purposes only. Experimental verification is recommended.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Methyl N,N-
dibenzyl-L-phenylalaninate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061362#spectroscopic-data-nmr-ir-ms-of-methyl-n-n-
dibenzyl-l-phenylalaninate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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